16-Epinormacusine B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The first stereospecific, enantiospecific total synthesis of 16-Epinormacusine B was achieved through a method that also led to the synthesis of related compounds. This synthesis involved the controlled formation of a required ether with high yields, demonstrating the capability to construct these complex molecules with precision (Yu, Liao, & Cook, 2002; Yu, Liao, & Cook, 2002).

Molecular Structure Analysis

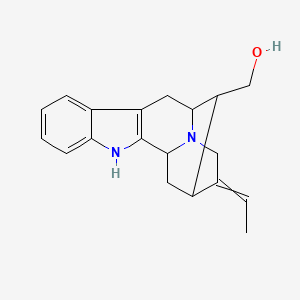

The sarpagine indole alkaloids, including 16-Epinormacusine B, are characterized by their indole core and the specific arrangement of atoms around this core. The synthesis and study of these compounds allow for a detailed understanding of their molecular structures. The precise stereochemistry at various positions on the molecule, particularly at C-16, plays a crucial role in defining their biological activities.

Chemical Reactions and Properties

The synthesis of 16-Epinormacusine B involves key reactions that highlight its chemical properties, such as the oxy-anion Cope rearrangement followed by protonation under conditions of kinetic control, which has been employed to generate key asymmetric centers in related compounds (Yu et al., 2003). These reactions underscore the molecule's reactivity and the ability to achieve specific stereochemical configurations.

Scientific Research Applications

Yu, Liao, and Cook (2002) reported the first stereospecific total synthesis of sarpagine indole alkaloids, including (E)16-epinormacusine B. They achieved the synthesis with high yields, demonstrating a method for creating complex alkaloids (Yu, Liao, & Cook, 2002).

In a follow-up study, Yu et al. (2003) described an enantiospecific total synthesis of (E)16-epinormacusine B. This study provided insights into the stereocontrolled synthesis of this alkaloid, highlighting the challenges and methods in achieving specific configurations in complex organic compounds (Yu et al., 2003).

Krüger and Gaich (2016) conducted a formal synthesis of 16-epinormacusine B, contributing to the understanding of the sarpagine alkaloid family. This study emphasized the structural diversity in this family of alkaloids and the synthetic approaches to access various members (Krüger & Gaich, 2016).

Safety and Hazards

properties

IUPAC Name |

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Record name | Normacusine B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Normacusine_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Epinormacusine B | |

Q & A

Q1: What is the origin of 16-Epinormacusine B?

A1: 16-Epinormacusine B, also known as Tombozine, is a naturally occurring indole alkaloid primarily isolated from the stem bark of the Apocynaceae plant Pleiocarpa talbotii Wernham. []

Q2: How does the stereochemistry of 16-Epinormacusine B relate to other sarpagine alkaloids?

A2: 16-Epinormacusine B belongs to the 16-epi subgroup of sarpagine alkaloids, which is defined by the specific stereochemistry at the C-16 carbon atom. This is in contrast to the 16-regular subgroup, which exhibits the opposite configuration at this position. The total synthesis of both 16-epi and 16-regular sarpagine alkaloids often relies on distinct synthetic strategies to achieve the desired stereochemical outcome. []

Q3: What synthetic approaches have been explored to produce 16-Epinormacusine B and related compounds?

A3: Researchers have developed several synthetic routes to access 16-Epinormacusine B and its analogs. One successful strategy employed a chemospecific and regiospecific hydroboration/oxidation reaction at the C(16)-C(17) bond as a key step. [, ] This approach allowed for the stereoselective introduction of the hydroxyl group at C(16) and facilitated the subsequent formation of the characteristic cyclic ether present in 16-Epinormacusine B. []

Q4: What other compounds are structurally related to 16-Epinormacusine B, and how are their syntheses connected?

A4: Several other sarpagine indole alkaloids, including (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine, share structural similarities with 16-Epinormacusine B. The total syntheses of these compounds have been achieved using similar strategies, often employing a common intermediate that can be diversified to access different members of this alkaloid family. For instance, a common synthetic precursor was utilized in the synthesis of both dehydro-16-epiaffinisine and dehydro-16-epinormacusine B, highlighting the versatility of this synthetic approach. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide](/img/no-structure.png)

![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one](/img/structure/B1180524.png)